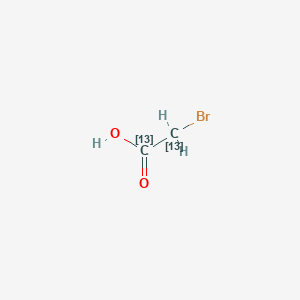

Bromoacetic-13c2 acid

Description

Significance of Stable Isotope Tracing in Advanced Academic Research

Stable isotope tracing is a cornerstone of modern scientific investigation, offering a non-radioactive and safe method to track molecular transformations. fiveable.meyoutube.com This approach has become increasingly accessible with the advent of high-resolution mass spectrometers and advanced nuclear magnetic resonance (NMR) spectroscopy techniques. springernature.comnih.gov

Stable isotope labeling is a powerful tool for mapping the intricate web of biochemical reactions that constitute an organism's metabolism. creative-proteomics.comcreative-proteomics.com By introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C), into a biological system, scientists can follow the labeled atoms as they are incorporated into various downstream metabolites. springernature.comnih.govsilantes.com This allows for the qualitative and quantitative analysis of metabolic fluxes, providing a detailed picture of how cells utilize different nutrients and how these processes are altered in disease states like cancer or diabetes. creative-proteomics.comnih.govnih.govbohrium.com For instance, ¹³C-labeled glucose can be used to trace its path through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle, revealing the relative activity of these fundamental energy-producing pathways. nih.govnih.gov

The study of kinetic isotope effects (KIEs) is a fundamental application of stable isotope labeling in understanding reaction mechanisms. acs.orgnih.govacs.org A KIE occurs when replacing an atom with its heavier isotope alters the rate of a chemical reaction. libretexts.org This effect arises from the difference in vibrational frequencies of the chemical bonds involving the light and heavy isotopes. nih.govlibretexts.org By measuring KIEs, researchers can gain insights into the rate-limiting steps of a reaction and the structure of the transition state. acs.orgeinsteinmed.edu This is particularly valuable in enzymology for elucidating the catalytic mechanisms of enzymes. acs.orgnih.govnih.gov

Carbon-13 is a preferred stable isotope for a multitude of reasons. As a stable, non-radioactive isotope, it is safe for use in studies involving living organisms, including humans. fiveable.me Its natural abundance is low (about 1.1%), meaning that the introduction of ¹³C-labeled compounds results in a strong, clear signal against a low background. fiveable.menih.gov Carbon-13 NMR spectroscopy offers high chemical specificity, allowing for the identification of the exact position of the label within a molecule. cambridge.orgcore.ac.uk This level of detail is crucial for distinguishing between different metabolic pathways and understanding the precise rearrangements of the carbon skeleton during a reaction. core.ac.uknih.gov

Overview of Bromoacetic Acid as a Versatile Synthetic Precursor and Alkylating Agent

Bromoacetic acid (BrCH₂COOH) is a colorless, crystalline solid that serves as a valuable building block in organic synthesis. ontosight.ainih.govwikipedia.org It is known for its role as a potent alkylating agent, meaning it can readily transfer its bromoacetyl group to other molecules. ontosight.aispectrumchemical.comsigmaaldrich.com This reactivity makes it a useful reagent for modifying proteins and nucleic acids in biochemical assays, targeting nucleophilic centers such as sulfhydryl groups and histidine residues. ontosight.ai Furthermore, bromoacetic acid is a precursor in the synthesis of a variety of other biologically active compounds and pharmaceuticals. ontosight.ainih.govwikipedia.org

| Property | Value |

| Molecular Formula | C₂H₃BrO₂ |

| Molar Mass | 138.948 g·mol⁻¹ |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 49 to 51 °C (120 to 124 °F; 322 to 324 K) |

| Boiling Point | 206 to 208 °C (403 to 406 °F; 479 to 481 K) |

| Solubility in water | Readily soluble |

| Acidity (pKa) | 2.86 |

| Table 1: Physicochemical Properties of Bromoacetic Acid wikipedia.orgsolubilityofthings.com |

Rationale for Carbon-13 Isotopic Labeling at the 1,2 Positions (Bromoacetic-13c2 Acid) for Specific Research Applications

Labeling both carbon atoms in bromoacetic acid with ¹³C to create this compound provides a powerful probe for specific research applications. This dual labeling strategy is particularly advantageous for several reasons:

Tracing the Intact Carbon Backbone: By labeling both carbons, researchers can track the integrity of the two-carbon acetyl unit as it is transferred during alkylation reactions or incorporated into larger molecules. springernature.comcreative-proteomics.comacs.org This is crucial for confirming reaction mechanisms and ensuring that the acetyl group has not undergone fragmentation.

Enhanced NMR Signal and Structural Elucidation: The presence of two adjacent ¹³C atoms gives rise to ¹³C-¹³C spin-spin coupling in NMR spectroscopy. cambridge.org This coupling provides unambiguous evidence of the connectivity between the two labeled carbons, aiding in the structural identification of reaction products and metabolites. cambridge.orgnih.gov

Metabolic Flux Analysis: In metabolic studies, the dual label can help to differentiate between pathways that transfer the entire two-carbon unit and those that might cleave the bond between them. nih.govnih.goveinsteinmed.edu This allows for a more precise quantification of flux through specific metabolic routes.

Scope of the Academic Research Outline: Focus on Methodological and Foundational Advancements Utilizing this compound

This article will focus on the methodological and foundational advancements that are made possible through the use of this compound. The discussion will be centered on its application in elucidating complex biochemical pathways and investigating the mechanisms of chemical and enzymatic reactions. The unique advantages conferred by the dual ¹³C labeling will be highlighted, demonstrating how this specific isotopically labeled compound contributes to a deeper understanding of molecular and cellular processes.

Structure

3D Structure

Properties

IUPAC Name |

2-bromoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPAWGWELVVRCH-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C](=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52947-00-9 | |

| Record name | 52947-00-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bromoacetic 13c2 Acid and Its Derivatives

Strategies for Carbon-13 Isotopic Enrichment at Specific Positions

The introduction of carbon-13 isotopes at specific locations within a molecule requires carefully planned synthetic strategies. These strategies typically involve the use of precursors that are already enriched with ¹³C at the desired positions. This approach ensures that the isotopic label is incorporated into the target molecule with high efficiency and positional integrity.

Utilization of Selectively ¹³C-Labeled Precursors

A cornerstone of isotopic labeling is the use of commercially available or synthetically prepared small molecules that serve as the source of the ¹³C atoms. wikipedia.org The choice of precursor is dictated by the desired labeling pattern in the final product and the synthetic route to be employed.

[1,2-¹³C₂]Acetic acid is a fundamental and widely utilized precursor for the synthesis of molecules containing a doubly carbon-13 labeled ethyl group. Its commercial availability makes it a convenient starting material for a variety of synthetic transformations. This isotopically labeled acetic acid can be employed in numerous organic reactions where acetic acid or its derivatives are typically used, thereby introducing the ¹³C₂ unit into the target structure.

Table 1: Properties of [1,2-¹³C₂]Acetic Acid

| Property | Value |

| Molecular Formula | ¹³C₂H₄O₂ |

| Labeled CAS Number | 16651-47-1 |

| Unlabeled CAS Number | 64-19-7 |

This interactive table provides key properties of the labeled acetic acid precursor.

[¹³C]Cyanide, often in the form of potassium cyanide (K¹³CN), is a versatile reagent for introducing a single carbon-13 atom. isotope.com It is frequently used in nucleophilic substitution reactions to prepare ¹³C-labeled nitriles, which can then be hydrolyzed to carboxylic acids or subjected to other transformations. isotope.com

¹³C-labeled urea (B33335) is another important precursor, particularly in the synthesis of heterocycles and in metabolic studies. isotope.com It serves as a source for a ¹³C-labeled carbonyl group. For instance, labeled urea can be used in condensation reactions to form cyclic ureas, which are structural motifs in various biologically active molecules. nih.gov

Table 2: Applications of ¹³C-Labeled Cyanide and Urea

| Precursor | Common Applications in Isotopic Labeling |

| [¹³C]Cyanide | Synthesis of ¹³C-nitriles, ¹³C-carboxylic acids |

| ¹³C-Labeled Urea | Synthesis of labeled heterocycles (e.g., cyclic ureas), metabolic labeling |

This interactive table summarizes the primary synthetic uses of these labeled precursors.

Glycine (B1666218) labeled with carbon-13 in both its carboxyl and α-carbon positions ([¹³C₂]Glycine) is a crucial starting material for the synthesis of other isotopically labeled amino acids. mdpi.comisotope.com It can be used in various synthetic routes where glycine serves as a backbone, allowing for the introduction of the ¹³C₂ unit into more complex amino acid structures. These labeled amino acids are invaluable for protein structure and dynamics studies using nuclear magnetic resonance (NMR) spectroscopy. ukisotope.com

A variety of other small, ¹³C-labeled molecules serve as important precursors in isotopic synthesis. ¹³C-labeled alcohols, such as [2-¹³C]ethanol, can be used as building blocks in syntheses where an ethyl group is required. sigmaaldrich.com

[¹³C]Carbon dioxide (¹³CO₂) is a fundamental one-carbon building block for introducing a labeled carboxyl group. sigmaaldrich.com It can be incorporated into molecules through carboxylation reactions, often involving organometallic reagents. imist.ma This method is particularly useful for the late-stage introduction of a carbon-13 label into a complex molecule. imist.ma

Chemical Synthesis Routes for Bromoacetic-¹³c₂ Acid

The most direct and common method for the synthesis of Bromoacetic-¹³c₂ acid is the bromination of [1,2-¹³C₂]Acetic acid. The Hell-Volhard-Zelinsky reaction is a well-established and effective method for the α-bromination of carboxylic acids and is directly applicable to this synthesis. isotope.comimist.ma

The reaction proceeds by treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus or a phosphorus trihalide, such as phosphorus tribromide (PBr₃). isotope.comimist.ma The phosphorus tribromide first converts the carboxylic acid into its acyl bromide. This acyl bromide intermediate more readily forms an enol tautomer than the original carboxylic acid. The enol then undergoes electrophilic attack by bromine at the α-carbon. Finally, hydrolysis of the α-bromo acyl bromide yields the desired α-bromo carboxylic acid.

¹³CH₃¹³COOH + Br₂ (with PBr₃ catalyst) → Br¹³CH₂¹³COOH + HBr

This method is reliable and provides good yields of the α-brominated product. nih.gov The resulting Bromoacetic-¹³c₂ acid is a colorless solid and a versatile alkylating agent for further synthetic applications. isotope.com

Adaptations of Classical Bromoacetic Acid Synthesis Methods for Isotopic Labeling (e.g., Hell-Volhard-Zelinsky Reaction)

The quintessential method for preparing α-bromo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. wikipedia.orgalfa-chemistry.comwikipedia.org This reaction is readily adapted for isotopic labeling by utilizing a starting material enriched with the desired isotope. To synthesize Bromoacetic-13c2 acid, the reaction begins with Acetic-13c2 acid (¹³CH₃¹³COOH).

Key Features of the Hell-Volhard-Zelinsky Reaction:

| Feature | Description |

|---|---|

| Reactants | Carboxylic Acid (e.g., Acetic-13c2 acid), Bromine (Br₂) |

| Catalyst | Phosphorus Tribromide (PBr₃) or Red Phosphorus |

| Key Intermediate | Acyl Bromide |

| Reaction Site | α-carbon of the carboxylic acid |

| Product | α-Bromo Carboxylic Acid (e.g., this compound) |

Specific Protocols for 1,2-13C2-Bromoacetic Acid Preparation

While detailed, step-by-step published protocols specifically for the synthesis of 1,2-13C2-Bromoacetic acid are proprietary or embedded within broader research, the procedure is a direct application of the HVZ reaction. The synthesis commences with commercially available Acetic-13c2 acid.

A typical laboratory-scale synthesis would involve charging a reaction vessel with Acetic-13c2 acid and a catalytic quantity of red phosphorus or phosphorus tribromide. orgsyn.org The mixture is heated, and bromine is added dropwise. orgsyn.org The reaction is refluxed until the conversion is complete, which is often indicated by a change in color. After the reaction, the intermediate α-bromo acyl bromide is hydrolyzed, typically by the careful addition of water, to produce this compound. Purification is generally achieved through distillation or crystallization. The resulting product is a colorless solid that serves as a versatile, isotopically labeled alkylating agent and synthetic building block. wikipedia.orgisotope.comcymitquimica.com

Synthesis of this compound Derivatives

This compound is a valuable precursor for a range of labeled molecules. Its chemical reactivity, centered on the carboxylic acid and the bromine-bearing carbon, allows for straightforward conversion into esters, and its use as an alkylating agent enables the synthesis of more complex structures like amino acids, peptides, and other bioactive compounds. cymitquimica.com

Esterification to Ethyl Bromoacetate-13C2

The synthesis of Ethyl Bromoacetate-13C2 from this compound is a standard esterification reaction, most commonly the Fischer esterification. In this process, this compound is reacted with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. orgsyn.orgatamanchemicals.com

The reaction mixture is typically heated to reflux to drive the equilibrium towards the formation of the ester. orgsyn.org Water, a byproduct of the reaction, is often removed to improve the yield. The resulting Ethyl Bromoacetate-13C2 is a versatile labeled alkylating agent used in various synthetic applications, including the Reformatsky reaction, where it reacts with zinc to form a zinc enolate that can then condense with carbonyl compounds. atamanchemicals.comwikipedia.org

Preparation of Labeled Amino Acids and Peptides

The carbon-bromine bond in this compound and its esters is susceptible to nucleophilic substitution, making these compounds excellent reagents for introducing a labeled two-carbon unit. This reactivity is widely exploited in the synthesis of labeled amino acids and for modifying peptides.

One common application is the synthesis of ¹³C-labeled glycine. By reacting Ethyl Bromoacetate-13C2 with a source of ammonia, such as in the Gabriel synthesis, the bromine atom is displaced to form the ethyl ester of glycine, which can then be hydrolyzed to yield Glycine-1,2-13C2. The α-bromo acids produced via the HVZ reaction are frequently used as intermediates in the preparation of amino acids. wikipedia.orgmasterorganicchemistry.com

Furthermore, this compound can be used to modify existing peptides. It can be coupled to the N-terminal amine of a peptide chain using standard peptide coupling chemistry. nih.gov This results in an N-bromoacetyl-13c2-labeled peptide. This bromoacetyl group can then react with nucleophilic side chains, such as the thiol group of a cysteine residue, to form stable thioether linkages, enabling the creation of cyclic peptides or peptide conjugates with a stable isotopic tag. nih.gov

Synthesis of Complex Natural Products and Building Blocks

This compound serves as a fundamental two-carbon (C2) building block for constructing more complex isotopically labeled molecules, including precursors for natural product synthesis. Its utility has been demonstrated in the large-scale preparation of 2-(phenylthio)[1,2-¹³C₂]acetic acid. nih.gov This is achieved by reacting ¹³C-labeled bromoacetic acid with thiophenol. The resulting compound is a stable, nonvolatile precursor that can be used in the synthesis of other important labeled molecules like acrylic acid, methacrylic acid, and crotonic acid. nih.gov These, in turn, are crucial starting materials in the synthesis of numerous natural products and polymers. The introduction of the ¹³C₂-label at an early stage via this compound ensures that the isotopic marker is carried through the synthetic pathway into the final complex target molecule.

Analytical Validation of Synthetic Products

The successful synthesis and isotopic enrichment of this compound and its derivatives must be confirmed through rigorous analytical methods. The primary techniques used for this validation are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Mass Spectrometry (MS): MS is essential for confirming the mass of the labeled compound and determining the level of isotopic enrichment. nih.gov The molecular ion peak in the mass spectrum of this compound will be shifted by +2 mass units compared to its unlabeled counterpart due to the presence of two ¹³C atoms instead of ¹²C atoms. By analyzing the isotopic distribution of the molecular ion cluster, the percentage of isotopic incorporation can be accurately quantified. nih.govnih.gov

Together, these techniques provide a comprehensive validation of the identity, purity, and isotopic labeling of the synthesized compounds. nih.gov

Confirmation of Isotopic Enrichment and Purity via 13C-NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (13C-NMR) spectroscopy is a primary analytical technique for the structural elucidation of organic molecules and provides direct evidence of isotopic labeling. bhu.ac.in In the case of this compound, both carbon atoms are enriched to the 13C isotope, which has a nuclear spin (I = 1/2) and is therefore NMR active. bhu.ac.in This contrasts with the most abundant isotope, carbon-12, which is NMR inactive. bhu.ac.in

Commercial preparations of this compound typically specify an isotopic purity of 99 atom % 13C. sigmaaldrich.com 13C-NMR analysis serves to confirm this high level of enrichment. The spectrum of this compound is expected to show two distinct signals corresponding to the two non-equivalent carbon atoms in the molecule: the carboxylic carbon (¹³COOH) and the alpha-carbon (Br¹³CH₂).

The chemical shift values are indicative of the chemical environment of each carbon atom. oregonstate.edu The carboxylic acid carbon is significantly deshielded and appears downfield, typically in the range of 165-190 ppm. oregonstate.edu The carbon atom bonded to the bromine, being attached to an electronegative halogen, will also be deshielded and is expected to resonate in the aliphatic halide region. The presence of intense signals at these characteristic chemical shifts, coupled with the absence of significant signals at the corresponding positions for the natural abundance compound, confirms the high degree of isotopic enrichment.

Table 1: Expected 13C-NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) Range |

|---|---|

| Br¹³CH₂ | 20 - 50 |

| ¹³COOH | 165 - 190 |

Assessment of Unlabeled Impurities and Chemical Purity via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify individual components within a sample, making it ideal for assessing chemical purity and detecting unlabeled impurities. birchbiotech.com

The analysis of polar, low-volatility compounds like carboxylic acids by GC often requires a derivatization step to convert the analyte into a more volatile and thermally stable form. colostate.edugcms.cz This is crucial for bromoacetic acid to prevent peak tailing and potential thermal decomposition in the GC injection port. colostate.edunih.gov Common derivatization methods include esterification to form alkyl esters (e.g., methyl or butyl esters) or silylation to form trimethylsilyl (B98337) (TMS) derivatives. researchgate.netsigmaaldrich.com

Once derivatized, the sample is injected into the gas chromatograph. The components are separated based on their boiling points and interactions with the stationary phase of the GC column. birchbiotech.com Each separated component then enters the mass spectrometer, where it is ionized and fragmented.

The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that acts as a chemical fingerprint. birchbiotech.com This allows for the unambiguous identification of this compound and any impurities.

A key advantage of MS in this context is its ability to differentiate between the isotopically labeled compound and its unlabeled counterpart. The molecular weight of this compound is approximately 140.93 g/mol , which is two mass units higher than that of natural bromoacetic acid (approx. 138.95 g/mol ). sigmaaldrich.comwikipedia.org This "M+2" mass shift is readily detected in the mass spectrum, confirming the presence of the two 13C atoms. sigmaaldrich.com Any unlabeled Bromoacetic acid impurity would elute at a nearly identical retention time but would be clearly identified by its lower molecular ion peak in the mass spectrum. nist.gov

By integrating the areas of the peaks in the resulting chromatogram, the relative concentration of each component can be determined, providing a quantitative measure of the chemical purity and the precise level of any unlabeled or other chemical impurities. birchbiotech.com

Table 2: Mass Comparison of Labeled and Unlabeled Bromoacetic Acid

| Compound | Molecular Formula | Approximate Molar Mass (g/mol) |

|---|---|---|

| This compound | Br¹³CH₂¹³CO₂H | 140.93 |

| Bromoacetic acid (unlabeled) | BrCH₂CO₂H | 138.95 |

Advanced Analytical Methodologies in Conjunction with Bromoacetic 13c2 Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular structure, dynamics, and interactions in solution. The utility of NMR is significantly amplified through the strategic incorporation of stable isotopes, such as Carbon-13 (¹³C). While the natural abundance of ¹³C is only about 1.1%, molecules synthetically enriched with ¹³C, such as Bromoacetic-13c2 acid, provide a powerful tool for a variety of advanced NMR experiments. The introduction of ¹³C labels enhances signal sensitivity and enables specific tracking of the labeled atoms within complex chemical and biological systems. This compound, with its two adjacent ¹³C atoms, is particularly valuable for studies involving carbon-carbon bond formation, degradation, and for detailed structural analysis through the observation of ¹³C-¹³C spin-spin coupling.

Carbon-13 NMR Spectroscopy for Structural Elucidation and Isotopic Location Confirmation

Carbon-13 NMR spectroscopy is a definitive method for identifying the carbon framework of an organic molecule. Each unique carbon atom in a molecule typically produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (position on the spectrum) providing information about its electronic environment and bonding. The chemical shift range for ¹³C is much wider than for proton (¹H) NMR, spanning up to 200 ppm, which generally results in less signal overlap and clearer spectra.

For this compound, the ¹³C NMR spectrum serves a dual purpose. Firstly, it confirms the molecular structure by showing signals corresponding to the carboxyl carbon and the alpha-carbon. The carboxyl carbon (¹³COOH) is expected to resonate significantly downfield (typically 165-190 ppm) due to the deshielding effect of the two oxygen atoms, while the brominated methylene (B1212753) carbon (-¹³CH₂Br) will appear further upfield. Secondly, and crucially, the spectrum confirms the precise location of the isotopic labels. The presence of strong signals at these positions, far exceeding the intensity expected from natural abundance, verifies that the molecule is indeed enriched with ¹³C at both carbon positions as intended. The observation of homonuclear ¹³C-¹³C coupling further solidifies this confirmation.

A significant advantage of using doubly labeled compounds like this compound is the ability to observe homonuclear ¹³C-¹³C spin-spin coupling. Because the probability of two adjacent ¹³C atoms occurring naturally in the same molecule is extremely low (~0.01%), this coupling is typically not observed in unlabeled samples. In this compound, however, the two ¹³C nuclei are directly bonded, leading to a splitting of their respective NMR signals into doublets. The magnitude of this one-bond coupling constant (¹J(¹³C,¹³C)) provides valuable information about the hybridization and electronic nature of the C-C bond.

This phenomenon is the foundation of isotopomer analysis, a method used to trace the flow of carbon atoms through metabolic pathways or chemical reaction sequences. When a ¹³C-labeled substrate is introduced into a system, the resulting products will contain specific patterns of ¹³C incorporation. By analyzing the multiplet structures (singlets, doublets, etc.) in the ¹³C NMR spectrum of a product molecule, researchers can deduce which carbon-carbon bonds were formed or broken, providing deep insights into the underlying mechanisms. For instance, if this compound were used as a precursor in a biosynthesis study, the preservation or splitting of the coupled ¹³C-¹³C pair in the final product would reveal the metabolic fate of the original acetate (B1210297) unit.

| Coupling Type | Typical Range (Hz) | Information Provided |

| One-bond (¹J(¹³C,¹³C)) | 30 - 70 | Hybridization, bond order, and substituent effects. Directly observed in this compound. |

| Two-bond (²J(¹³C,¹³C)) | < 10 | Conformational information; relates carbons separated by one other atom. |

| Three-bond (³J(¹³C,¹³C)) | 0 - 15 | Torsional angle dependence (Karplus relationship); provides structural constraints. |

While ¹³C NMR is not inherently quantitative under standard acquisition conditions due to long relaxation times and the Nuclear Overhauser Effect (NOE), specific experimental setups can be employed to obtain reliable quantitative data. Quantitative ¹³C NMR (qNMR) is a powerful tool for determining the ratios of components in a mixture, such as diastereomers or constitutional isomers, especially when proton NMR spectra are too complex due to signal overlap.

This compound can be utilized in quantitative studies in several ways. It can serve as a labeled reactant, where the integration of the distinct signals of the starting material and the ¹³C-labeled product allows for precise measurement of reaction conversion. Furthermore, it can be used to install a ¹³C-labeled tag onto other molecules. For example, in polymer chemistry, reacting this compound with a polymer chain can specifically label the end groups. By comparing the integral of the signals from the labeled end groups to the integrals of the signals from the repeating monomer units in the polymer backbone, one can accurately determine the degree of polymerization and the number-average molecular weight (Mₙ). Studies have shown that ¹³C NMR integration, using short relaxation delays, can yield results that are within <3.4% of values obtained from ¹H NMR.

| Application | Methodology | Information Gained |

| Mixture Analysis | Compare the integrated signal intensities of unique carbons from each component in the mixture. | Molar ratio of isomers (diastereomers, regioisomers), product distribution. |

| Polymer End-Group Analysis | Attach this compound to polymer termini and compare the integral of the end-group ¹³C signal to that of a repeating unit's ¹³C signal. | Degree of polymerization (DP), number-average molecular weight (Mₙ). |

| Purity Assessment | Use this compound as an internal standard and compare its known signal integral to that of the analyte. | Absolute quantification and purity determination of a target compound. |

The non-invasive nature of NMR spectroscopy makes it an ideal tool for real-time reaction monitoring. By acquiring ¹³C NMR spectra at regular intervals, chemists can track the disappearance of reactants and the appearance of products, allowing for the determination of reaction kinetics. Using a ¹³C-labeled compound like this compound greatly simplifies this process, as the labeled signals are distinct and easily monitored without interference from other signals in the reaction mixture.

This approach is particularly powerful for mechanistic studies. The fate of the ¹³C label can be followed through the course of the reaction, enabling the identification of transient intermediates that might otherwise be undetectable. For example, if this compound participates in a substitution reaction, monitoring the chemical shifts of the two labeled carbons can reveal the formation of an intermediate complex before the final product is generated. Isotope labeling can also be used to distinguish between different possible reaction pathways. The specific connectivity of the ¹³C atoms in the product, determined by ¹³C-¹³C coupling patterns, can provide conclusive evidence for one mechanism over another.

Isotopic labeling is indispensable for NMR studies of large biological macromolecules like proteins and RNA, which suffer from severe signal overlap and line broadening. Bromoacetic acid is a well-known alkylating agent that can covalently modify specific amino acid residues in proteins (e.g., cysteine, histidine) or functional groups in nucleic acids. By using this compound, a ¹³C₂-acetyl moiety can be specifically attached to these macromolecules, serving as an NMR probe.

In protein studies, attaching the ¹³C₂ label allows researchers to probe the local environment and dynamics of a specific site within the protein. Changes in the chemical shifts of the labeled carbons upon ligand binding, protein folding, or interaction with other proteins can provide detailed information about these processes at atomic resolution.

Similarly, in RNA research, ¹³C-labeled building blocks are crucial for overcoming the challenges of NMR analysis. This compound can be used in the chemo-enzymatic synthesis of ¹³C-labeled nucleotide triphosphates (NTPs). For instance, ¹³C-labeled bromoacetic acid is a precursor in the synthesis of labeled uracil, which can then be converted into [5-¹³C]-uridine 5′-triphosphate (UTP). This labeled UTP can be incorporated into an RNA molecule during in vitro transcription, placing a ¹³C probe at a specific location. These probes are invaluable for studying RNA structure, dynamics, and interactions with ligands or proteins.

Optimizing Conditions for High-Resolution ¹³C NMR with Labeled Substrates

Acquiring high-quality, high-resolution ¹³C NMR spectra, even with enriched substrates, requires careful optimization of experimental parameters. The primary goals are to maximize signal-to-noise ratio (S/N) and spectral resolution in the minimum amount of time.

Key parameters to optimize include:

Relaxation Delay (D1): The time allowed for nuclear spins to return to equilibrium between scans. For quantitative analysis, a long D1 (typically 5 times the longest T₁ relaxation time) is needed. However, for routine analysis of highly concentrated ¹³C-labeled samples, shorter delays can be used to accelerate data acquisition. The use of paramagnetic relaxation agents, such as Cr(acac)₃ or even dissolved oxygen, can shorten T₁ values, allowing for faster pulsing and improved S/N over a given time.

Decoupling: To simplify spectra and improve sensitivity, ¹³C NMR is typically performed with broadband proton decoupling, which collapses ¹³C-¹H multiplets into single lines. For labeled substrates like this compound, homonuclear ¹³C decoupling techniques can also be applied to selectively collapse the ¹³C-¹³C coupling, which can be useful for simplifying complex spectra in metabolic studies.

Solvent and Concentration: The choice of solvent is critical to ensure the solubility of the sample and to avoid interfering signals. Using a high-concentration sample of the ¹³C-labeled compound is the most direct way to improve the S/N and reduce the experiment time.

Pulse Sequence: Advanced pulse sequences can be used to enhance the signals of certain types of carbons or to edit the spectrum. For example, Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, although this is less relevant for the quaternary and methylene carbons in this compound itself, it is critical for analyzing products derived from it.

By carefully tuning these conditions, researchers can obtain high-resolution spectra that fully exploit the benefits of isotopic labeling with substrates like this compound.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone of analytical chemistry, enabling the measurement of the mass-to-charge ratio of ions. In the context of metabolic studies, its application with isotopically labeled compounds like this compound has revolutionized the ability to quantify and trace metabolic pathways.

Isotope-Dilution Mass Spectrometry (IDMS) for Precise Metabolite Quantification

Isotope-Dilution Mass Spectrometry (IDMS) is recognized as a gold standard for achieving high accuracy and precision in quantitative analysis. biorxiv.org The fundamental principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte—in this case, a metabolite derivatized with this compound—to a sample. This labeled compound serves as an internal standard (IS). nih.govresearchgate.net

The core assumption is that the isotopically labeled standard behaves identically to its unlabeled, native counterpart during sample preparation, extraction, and analysis. nih.gov By measuring the ratio of the signal intensity of the native analyte to the labeled internal standard, any sample loss or variability during the analytical workflow can be effectively corrected. This approach significantly minimizes errors arising from sample matrix effects and variations in instrument response. biorxiv.orgnih.gov

The use of 13C-labeled internal standards is particularly advantageous because they are chemically identical to the analyte of interest and co-elute during chromatographic separation, but are distinguishable by the mass spectrometer due to their mass difference. This strategy greatly enhances the robustness and reliability of metabolite quantification. researchgate.net For instance, in microbial metabolomics, uniformly 13C-labeled cell extracts are used as a comprehensive internal standard to correct for analytical bias and improve measurement precision. nih.govresearchgate.net this compound can be employed to derivatize a target metabolite, thereby creating a labeled internal standard essential for this high-precision quantification method.

Table 1: Key Advantages of Using this compound in IDMS

| Feature | Advantage | Scientific Rationale |

| Structural Analogue | The labeled derivative is chemically identical to the unlabeled derivative. | Ensures identical behavior during extraction, chromatography, and ionization, correcting for sample processing and matrix effects. nih.gov |

| Known Concentration | Added in a precise, known amount. | Allows for the calculation of the absolute concentration of the native analyte based on the measured isotope ratio. |

| Mass Differentiation | Easily distinguished from the native analyte by the mass spectrometer. | The +2 Da mass shift from the 13C2 label provides a clear and distinct signal for quantification. |

| Reduced Variability | Compensates for variations in instrument performance and sample handling. | Leads to higher precision and accuracy in quantitative results compared to other standardization methods. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Labeled Metabolites and Internal Standards

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of small, volatile, and thermally stable molecules. nih.gov For many metabolites, particularly those with polar functional groups like carboxyl or hydroxyl groups (e.g., amino acids, organic acids, sugars), a derivatization step is necessary to increase their volatility and thermal stability for GC analysis. nih.govumb.edu

This compound can serve as a derivatizing agent, reacting with specific functional groups on target metabolites. This reaction not only makes the metabolite suitable for GC-MS analysis but also introduces the stable isotope label. The resulting labeled derivative can then be used as an internal standard for the quantification of the corresponding unlabeled metabolite. researchgate.net

The process typically involves:

Extraction of metabolites from the biological sample.

Derivatization of the extract with this compound to create the labeled standard and a corresponding unlabeled derivatizing agent for the target analytes.

Analysis by GC-MS , where the derivatized compounds are separated based on their boiling points and retention times on the GC column and subsequently detected by the mass spectrometer.

This approach allows for the accurate quantification of a wide range of metabolites in complex biological matrices, such as stool or cell extracts. umb.eduresearchgate.net The use of 13C-labeled internal standards in GC-MS is a well-established method for achieving reliable quantitative data in metabolic profiling. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolic Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly when coupled with tandem mass spectrometry, is a premier analytical platform for metabolomics due to its versatility in analyzing a broad range of compounds with varying polarities and molecular weights. nih.govyoutube.com It is especially well-suited for non-volatile or thermally fragile molecules that are not amenable to GC-MS. youtube.com

In LC-MS/MS-based metabolomics, this compound can be utilized in a chemical isotope labeling strategy. tmiclinode.com In this workflow, a sample of interest is derivatized with an unlabeled version of the reagent (e.g., bromoacetic acid), while a reference or pooled sample is derivatized with the 13C-labeled version (this compound). The samples are then mixed and analyzed together in a single LC-MS/MS run. tmiclinode.com

This differential labeling approach offers several benefits:

Improved Quantification: The ratio of the peak intensities of the light (12C) and heavy (13C) labeled pairs provides accurate relative quantification, minimizing errors from ion suppression. scripps.edu

Increased Confidence in Identification: The presence of a pair of peaks with a specific mass difference (2 Da for a 13C2 label) and the same retention time provides a unique signature, aiding in the confident identification of derivatized metabolites. tmiclinode.com

Enhanced Coverage: Derivatization can improve the chromatographic properties and ionization efficiency of certain metabolites, allowing for the detection of compounds that might otherwise be difficult to analyze. scripps.edu

This strategy has been successfully applied to profile hundreds of metabolites in complex samples, demonstrating the power of combining chemical derivatization and isotope labeling for comprehensive metabolic analysis. tmiclinode.combiorxiv.org

Measurement and Interpretation of Mass Isotopomer Distributions (MIDs)

Mass Isotopomer Distribution (MID) analysis is a technique used in metabolic flux analysis to trace the pathways of atoms from an isotopically enriched substrate through a metabolic network. nih.gov When a biological system is supplied with a 13C-labeled nutrient (e.g., 13C-glucose), the 13C atoms are incorporated into downstream metabolites. Mass spectrometry can then measure the relative abundances of all the isotopic forms (isotopomers) of a given metabolite. This distribution of mass isotopomers (M0, M+1, M+2, etc.) is the MID. nih.gov

While this compound is typically used as an alkylating agent or for creating internal standards, its principles are related to the broader field of isotope tracing. The analysis of MIDs provides invaluable information about the activity of metabolic pathways. For example, by comparing the experimentally measured MIDs to those predicted from metabolic models, researchers can calculate the relative fluxes through different biochemical reactions. nih.gov

The interpretation of MIDs allows scientists to:

Determine the enrichment of the biosynthetic precursor pool. nih.gov

Calculate the fraction of newly synthesized molecules. nih.gov

Quantify intracellular metabolic fluxes, providing a detailed snapshot of cellular metabolism. nih.gov

This type of analysis is crucial for understanding how cells adapt to different conditions and for identifying dysregulated pathways in disease.

Integrated Analytical Approaches for Multidimensional Data Acquisition and Interpretation

The complexity of the metabolome, which encompasses molecules with a vast range of chemical properties, necessitates the use of multiple analytical platforms to achieve comprehensive coverage. doe.gov Integrated analytical approaches, which combine data from different techniques such as GC-MS and LC-MS/MS, provide a more complete picture of the metabolic state of a biological system. biorxiv.orgnih.gov

In such integrated workflows, this compound and its unlabeled counterpart can play a unifying role. By using the same derivatization chemistry across different platforms, it becomes easier to correlate and integrate the resulting datasets. The use of a 13C-labeled internal standard, created via derivatization with this compound, ensures that quantification is robust and comparable across different analytical methods. nih.gov

For example, a study might use GC-MS to analyze volatile metabolites and LC-MS/MS for non-volatile compounds. By employing an IDMS strategy with a common labeled internal standard (or a standard generated with the same labeling reagent), the quantitative data from both platforms can be harmonized. This multidimensional data acquisition, when combined with advanced bioinformatics and statistical analysis, allows for a more profound interpretation of metabolic changes and the discovery of novel biomarkers. biorxiv.orgdoe.gov

Applications in Metabolic Flux Analysis Mfa and Pathway Elucidation

Principles and Methodologies of ¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-Metabolic Flux Analysis is a technique that utilizes ¹³C-labeled compounds to trace the flow of carbon atoms through intracellular metabolic pathways. nih.gov By introducing a substrate enriched with ¹³C into a biological system, researchers can track the distribution of these heavy isotopes into various metabolites. This distribution, which is highly sensitive to the relative pathway fluxes, is then measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov The resulting labeling patterns in metabolites are used in conjunction with mathematical models to reconstruct and quantify the rates of metabolic reactions within the cell. nih.govnih.gov This approach provides a wealth of information that goes beyond what can be obtained from traditional MFA, primarily due to the large number of redundant measurements provided by isotope labeling, which significantly enhances the accuracy of flux estimations. nih.gov

The general workflow of a ¹³C-MFA study involves several key steps:

Experimental Design: This initial phase involves selecting the appropriate ¹³C-labeled substrate and experimental conditions to maximize the information obtained from the labeling patterns.

Tracer Experiment: The biological system is cultured with the ¹³C-labeled substrate until a steady state of isotopic labeling is achieved.

Isotopic Labeling Measurement: The distribution of ¹³C isotopes in key metabolites is precisely measured.

Flux Estimation: Computational algorithms are used to estimate the intracellular fluxes that best explain the measured labeling patterns.

Statistical Analysis: The precision and confidence of the estimated fluxes are evaluated. nih.gov

The design of a ¹³C-tracer experiment is a critical step that largely determines the precision and reliability of the estimated metabolic fluxes. A key aspect of this design is the selection of the isotopic tracer itself. The choice of which substrate to label and the specific labeling pattern (e.g., uniformly labeled glucose, specifically labeled glucose at certain carbon positions) can significantly influence which fluxes can be accurately determined. nih.gov For instance, different tracers are optimal for probing different pathways; [1,2-¹³C₂]glucose is often used to analyze the pentose (B10789219) phosphate (B84403) pathway (PPP), while [U-¹³C₅]glutamine is preferred for studying the tricarboxylic acid (TCA) cycle. researchgate.netresearchgate.net

Computational methods have been developed to aid in the rational design of tracer experiments. These approaches often rely on a priori knowledge of the metabolic network and an assumed flux distribution to predict which tracer will provide the most informative labeling data. The D-optimality criterion is a common statistical method used to compare different tracer strategies and select the one that minimizes the uncertainty in the estimated fluxes. nih.gov However, when prior knowledge about the fluxes is limited, robust experimental design methods are employed. These methods take into account a range of possible flux distributions to identify tracer compositions that are informative across various metabolic states. nih.gov

Parallel labeling experiments, where cells are cultured with different isotopic tracers in separate experiments, can also significantly improve the precision of flux estimations. For example, the combined analysis of data from experiments with [1,6-¹³C]glucose and [1,2-¹³C]glucose has been shown to dramatically improve flux precision compared to using a single tracer mixture. nih.gov

| Tracer | Target Pathway(s) | Rationale |

| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway | Provides precise estimates for fluxes in the upper part of central carbon metabolism. researchgate.netresearchgate.net |

| [U-¹³C₅]glutamine | Tricarboxylic Acid (TCA) Cycle | Ideal for analyzing TCA cycle fluxes due to its direct entry into the cycle. researchgate.netresearchgate.net |

| [1,6-¹³C]glucose & [1,2-¹³C]glucose (in parallel) | Central Carbon Metabolism | Combined analysis significantly improves overall flux precision. nih.gov |

| [3,4-¹³C]glucose | Anaplerotic flux into TCA cycle | Specifically designed to quantify the entry of glucose-derived carbon into the TCA cycle. mdpi.com |

A fundamental assumption in classical ¹³C-MFA is that the system is at both a metabolic and an isotopic steady state. Metabolic steady state implies that the concentrations of intracellular metabolites are constant over time, while isotopic steady state means that the isotopic labeling pattern of these metabolites is no longer changing. To verify that an isotopic steady state has been reached, labeling is typically measured at multiple time points; if the labeling is consistent, the assumption is validated. mdpi.com

However, achieving an isotopic steady state is not always feasible, particularly in systems with slow metabolic rates or large metabolite pools. In such cases, or when studying dynamic metabolic responses, isotopically non-stationary MFA (INST-MFA) is employed. figshare.com INST-MFA analyzes the transient labeling patterns of metabolites over time, before an isotopic steady state is reached. nih.govresearchgate.net This method is applicable to systems at a metabolic steady state but where the isotopic composition is still changing. nih.govnih.gov

INST-MFA offers several advantages, including the ability to resolve fluxes in shorter experimental timescales and the potential to investigate metabolic responses to perturbations. nih.gov However, it also presents greater challenges, as it requires rapid sampling and quenching of metabolites and more complex computational modeling to solve the underlying differential equations that describe the dynamics of isotope labeling. nih.govnih.gov A comparison of stationary and non-stationary MFA on the same biological system has shown that the resulting flux distributions can differ, highlighting the importance of choosing the appropriate modeling approach for the experimental data. figshare.com

| Method | Isotopic State | Metabolic State | Key Features |

| Stationary ¹³C-MFA | Steady State | Steady State | Assumes constant labeling patterns over time; simpler computational models. mdpi.com |

| Isotopic Non-Stationary MFA (INST-MFA) | Transient | Steady State | Analyzes time-course labeling data; allows for shorter experiments and the study of dynamic systems. figshare.comnih.govresearchgate.net |

The estimation of metabolic fluxes from ¹³C labeling data is a computationally intensive process that relies on sophisticated mathematical models and software. The core of these models is a set of algebraic equations that describe the relationships between metabolic fluxes and the isotopic labeling patterns of metabolites. By providing the model with experimentally measured labeling data, computational algorithms can then search for the flux distribution that best fits the data.

A variety of software tools have been developed to facilitate ¹³C-MFA. These platforms differ in their underlying algorithms, modeling capabilities, and user interfaces. Some of the notable software suites include:

13CFLUX2: A high-performance software suite designed to handle large and complex metabolic networks. It supports both stationary and non-stationary MFA and is capable of running on high-performance computing clusters. nih.gov It utilizes a specialized XML-based language called FluxML for model description. nih.gov

METRAN: A software package based on the Elementary Metabolite Units (EMU) framework, which provides an efficient method for modeling isotope labeling systems. researchgate.net

INCA: A widely used software tool for ¹³C-MFA that is integrated with MATLAB.

Omix: A visualization software that can be used to create and edit metabolic network models and to visualize flux results in a user-friendly graphical interface. researchgate.net

These software platforms provide researchers with the necessary tools to perform all computational aspects of ¹³C-MFA, from model construction and simulation to flux estimation and statistical analysis. The development of standardized model exchange formats, such as FluxML, is also crucial for ensuring the reproducibility and interoperability of ¹³C-MFA studies. nih.gov

Tracing Central Carbon Metabolism using Bromoacetic-13c2 Acid Derived Tracers

Based on a comprehensive review of the available scientific literature, there is no published research detailing the use of this compound or its derived tracers for the purpose of metabolic flux analysis in central carbon metabolism. The following subsections, which were intended to discuss the application of this specific compound in tracing glycolysis, the pentose phosphate pathway, and the tricarboxylic acid cycle, cannot be addressed due to the absence of relevant studies.

No information is available on the use of this compound to investigate glycolysis or the pentose phosphate pathway.

No information is available on the use of this compound for the analysis of the TCA cycle or anaplerotic fluxes.

Elucidation of Endogenous CO2 Recycling and Fixation Mechanisms

The use of carbon-13 (¹³C) labeled tracers is a cornerstone of metabolic flux analysis (MFA), providing a powerful method to track the movement of carbon atoms through metabolic networks. nih.govnih.gov While ¹³C tracer analysis is increasingly used to monitor cellular metabolism in vivo, the interpretation of labeling patterns is key to understanding complex metabolic activities. nih.gov Studies utilizing ¹³C-labeled substrates like [U-¹³C]-glucose and [U-¹³C]-glutamine have revealed significant differences in metabolite labeling patterns between in vivo (within a living organism) and in vitro (in a controlled lab environment) settings. nih.gov

A notable observation is the distinct enrichment patterns of tricarboxylic acid (TCA) cycle intermediates. In vitro, M+2 or M+4 isotopologues of citrate are typically dominant. nih.gov However, in vivo studies in mice infused with ¹³C-labeled glucose or glutamine unexpectedly show that the M+1 isotopologue of citrate is the most dominant form. nih.gov This discrepancy points to a substantial and previously overlooked metabolic process: the extensive recycling of endogenous carbon dioxide (CO₂). nih.gov

In vivo, the decarboxylation of ¹³C-labeled substrates produces ¹³CO₂, which is then reincorporated into metabolites through carboxylation reactions, leading to the observed M+1 species. nih.gov This process is negligible in vitro, partly because the endogenous ¹³CO₂ is diluted by the exogenous bicarbonate/CO₂ sources present in the culture medium. nih.gov These findings establish a new paradigm for understanding carbon atom transformations in living systems, highlighting that the fixation of recycled endogenous CO₂ is a substantial metabolic activity in vivo. nih.gov Therefore, when conducting metabolic flux analysis, the contribution of endogenous ¹³CO₂ incorporation must be considered in mathematical models to accurately reflect carbon flux in vivo. nih.gov

Elucidation of Amino Acid Biosynthesis and Catabolic Pathways

The biosynthesis and breakdown of amino acids are central to cellular metabolism. Labeled compounds are instrumental in tracing these intricate pathways, revealing the precursors and intermediates involved in their synthesis.

Glycine (B1666218) Metabolism and its Role as a Precursor to Other Amino Acids

Glycine is a crucial amino acid involved in numerous metabolic processes, including detoxification and as a building block for other essential molecules. nih.gov Its metabolism can be investigated using isotopically labeled tracers, such as [1,2-¹³C₂]glycine, to quantify the flux through various pathways. nih.gov One of the key pathways for glycine detoxification is the glycine conjugation pathway, where glycine reacts with toxic compounds to form acylglycines that are then excreted. nih.gov

Studies have shown that conditions like obesity can lead to reduced glycine availability, which in turn impairs the body's capacity to eliminate toxic metabolites through this conjugation pathway. nih.gov The use of ¹³C-labeled glycine allows researchers to quantify the synthesis rates of various acylglycines, demonstrating that these rates are significantly reduced in individuals with obesity but can be restored following bariatric surgery, which increases glycine production. nih.gov This highlights the importance of glycine availability for metabolic detoxification.

Furthermore, glycine metabolism is closely linked to the glycine cleavage system (GCS), a multi-enzyme complex that breaks down glycine. nih.gov In conditions where GCS activity is diminished, such as in the genetic disorder non-ketotic hyperglycinemia (NKH), excess glycine accumulates in the body. nih.gov Research in mouse models of NKH has shown that this excess glycine leads to an increased flux through other glycine-utilizing pathways mediated by enzymes like glycine-N-acyltransferase (GLYAT). nih.gov This work demonstrates that even with diminished GCS activity, pathways like glycine conjugation are activated to manage the excess glycine, although this is often insufficient to prevent its accumulation in tissues like the brain. nih.gov

Biosynthesis Pathways of L-Arginine and L-Proline

L-proline and L-arginine are metabolically linked amino acids, with their synthesis pathways being of significant interest, particularly in neonatal development. nih.govnih.gov L-proline synthesis can occur through two main pathways, originating from either glutamate (B1630785) or ornithine. nih.gov The glutamate pathway is a reduction reaction process that is often stimulated by factors like ABA (abscisic acid) in plants. nih.gov

In neonatal mammals, the synthesis of arginine is crucial and occurs in the enterocyte (an intestinal cell). nih.gov There has been considerable debate about whether proline or glutamate serves as the primary dietary precursor for this synthesis. nih.gov While some in vitro evidence supports the role of glutamate, multitracer stable isotope studies in human preterm infants have provided definitive in vivo evidence. nih.gov By administering labeled L-proline (M+1) and L-glutamate (M+3) to neonates, researchers tracked the incorporation of these labels into arginine. nih.gov The results clearly showed the conversion of labeled proline to arginine, while the M+3 isotopomer of arginine, which would have been formed from glutamate, was not detected. nih.gov This research concludes that proline is the major dietary precursor for arginine synthesis in human preterm infants. nih.gov

The relationship between these amino acids is also significant in organocatalysis, a branch of chemistry. While L-proline is a well-established organocatalyst, studies have explored the catalytic potential of other amino acids, identifying L-arginine as an effective enantioselective catalyst in certain reactions, such as the synthesis of warfarin. chemrxiv.org

Table 1: Key Precursors and Enzymes in Proline and Arginine Synthesis

| Amino Acid | Primary Precursor(s) | Key Enzymes/Pathways | Organism/Context |

| L-Proline | Glutamate, Ornithine | P5CS, OAT | Plants, Mammals |

| L-Arginine | Proline | Enterocyte Synthesis Pathway | Human Neonates |

| L-Arginine | Citrulline, Aspartate | Urea (B33335) Cycle | Mammals |

Formation of Glutamic Acid and Glutamine

Glutamate and glutamine are central nodes in nitrogen metabolism and are involved in numerous metabolic pathways. nih.gov Glutamine deamidation, the process of losing an amide group, results in the formation of glutamic acid. nih.gov This can occur non-enzymatically and leads to two isomeric products: α-glutamic acid (Glu) and γ-glutamic acid (iso-Glu). nih.gov Differentiating between these isomers is a significant analytical challenge. nih.gov

The metabolism of glutamine and glutamate has been extensively studied using ¹³C-labeled compounds in various systems, such as isolated rat brain mitochondria. nih.gov Such studies investigate the activity of enzymes like phosphate-activated glutaminase (PAG), which converts glutamine to glutamate. nih.gov By using [U-¹³C]glutamine and [U-¹³C]glutamate, researchers can trace the fate of the carbon skeleton. nih.gov Findings indicate that glutamine transported into the mitochondrial matrix is a prerequisite for its deamidation by PAG. nih.gov Furthermore, the carbon from [U-¹³C]glutamine is metabolized more readily in the TCA cycle compared to the carbon from [U-¹³C]glutamate, highlighting distinct metabolic fates for glutamate depending on its origin (from glutamine deamidation within the mitochondria versus direct uptake). nih.gov

Studies on Aspartic Acid and Alanine Pathways

Aspartic acid and alanine are non-essential amino acids that play important roles in central carbon metabolism. nih.gov Their synthesis is directly linked to intermediates of the TCA cycle and glycolysis, respectively. Aspartate is formed from the TCA cycle intermediate oxaloacetate, while alanine is synthesized from pyruvate, the end product of glycolysis.

¹³C-assisted metabolism analysis is a key technique for investigating the pathways involving these amino acids. nih.gov By providing a ¹³C-labeled substrate, such as [1-¹³C]glucose, and analyzing the labeling patterns of proteinogenic amino acids, researchers can deduce the activity of specific metabolic routes. For instance, in the study of anaplerotic pathways (which replenish TCA cycle intermediates), the use of ¹³CO₂ with a non-labeled carbon source like pyruvate can be employed. nih.gov If the pathway converting phosphoenolpyruvate (PEP) and CO₂ to oxaloacetate is active, the labeling in aspartate will be significantly enriched compared to the labeling in alanine. nih.gov This differential labeling provides clear evidence of the active metabolic flux toward oxaloacetate and, consequently, aspartate formation. nih.gov

Serine Biosynthesis and its Functional Implications in Biological Systems

Serine is a critical amino acid not only for protein synthesis but also as a major source of one-carbon (1C) units for the synthesis of nucleotides and other essential biomolecules. nih.gov The de novo serine synthesis pathway has been identified as a crucial metabolic route, particularly in rapidly proliferating cells like cancer cells. nih.gov

Functional genomics studies have revealed that the enzyme phosphoglycerate dehydrogenase (PHGDH), which catalyzes the first step of serine biosynthesis, is often overexpressed in certain cancers, such as estrogen receptor (ER)-negative breast cancer. nih.gov In cells with high PHGDH expression, there is an increased flux through the serine synthesis pathway. nih.gov Suppressing PHGDH in these cells leads to a sharp decline in cell proliferation. nih.gov

Isotope tracing studies using ¹³C-labeled glucose and serine have been instrumental in uncovering the functional implications of this pathway. nih.gov For example, tracing can distinguish whether the one-carbon units used for nucleotide production are derived from newly synthesized serine (from glucose) or from extracellular serine. nih.gov Research has shown that in cancer cells with high PHGDH expression, the serine synthesis pathway contributes significantly to the anaplerotic flux that replenishes TCA cycle intermediates. nih.gov Specifically, it can account for approximately 50% of the total anaplerotic flux of glutamine into the TCA cycle, demonstrating its vital role in maintaining mitochondrial metabolism and supporting cell proliferation. nih.gov

Table 2: Research Findings on Serine Biosynthesis Pathway

| Finding | Method/Tracer | Implication | Reference |

| PHGDH overexpression is common in ER-negative breast cancer. | Genomic and proteomic analysis | Increased serine synthesis flux is linked to tumorigenesis. | nih.gov |

| Suppression of PHGDH reduces cell proliferation. | RNA interference (RNAi) screening | PHGDH is a potential anticancer target. | nih.gov |

| Serine pathway contributes ~50% of glutamine anaplerotic flux to the TCA cycle. | Isotope tracing with labeled glucose/glutamine | The pathway is crucial for maintaining mitochondrial metabolism in cancer cells. | nih.gov |

| Cells can use both extracellular and de novo synthesized serine for nucleotide production. | Tracing with 6-¹³C-glucose and 3-¹³C-serine | Highlights the metabolic flexibility of cancer cells. | nih.gov |

Investigation of Specialized Biological Pathways

This compound is instrumental in synthesizing labeled compounds crucial for investigating distinct and vital pathways in plants and other organisms.

Biosynthesis of Phytosiderophores (Mugineic and Avenic Acid Families) in Gramineous Plants

The acquisition of essential micronutrients, such as iron, by gramineous plants (grasses) is mediated by phytosiderophores (PS), a class of non-proteinogenic amino acids. Understanding the biosynthesis of these molecules is key to developing nutrient-rich crops. This compound serves as a fundamental labeled starting material for the synthesis of 13C2-isotopically labeled phytosiderophores belonging to the mugineic and avenic acid families. nih.govresearchgate.netchemrxiv.org

In this context, researchers have developed divergent synthetic strategies to produce various labeled phytosiderophores. chemrxiv.orgchemrxiv.org A key step in this process is the synthesis of central building blocks from labeled precursors. Specifically, 13C2-bromoacetic acid is used to prepare 13C2-L-allylglycine, a crucial intermediate. chemrxiv.org This labeled building block is then incorporated into the final phytosiderophore structure, allowing for precise tracking of its metabolic fate in plant and soil systems. researchgate.net This approach has enabled the creation of eight different isotopically labeled phytosiderophores, providing powerful tools for studying nutrient uptake mechanisms in plants like barley and wheat. researchgate.netchemrxiv.org

| Compound | Role in Research |

| This compound | Labeled starting material for tracer synthesis. |

| 13C2-L-allylglycine | A key labeled building block derived from this compound. |

| 13C2-labeled Phytosiderophores | Final tracer molecules used to study micronutrient uptake in plants. |

Elucidation of Abscisic Acid (ABA) Biosynthetic Routes in Plants

Abscisic acid (ABA) is a critical plant hormone that regulates growth, development, and responses to environmental stress. Accurate quantification of ABA levels is essential for studying its physiological roles. This compound is used in the chemical synthesis of isotopically labeled abscisic acid, specifically (±)-[1,2-13C2]Abscisic Acid. rsc.orgresearchgate.net

This labeled ABA is not used as a metabolic tracer in the traditional sense but as a high-purity internal standard for analytical techniques like gas chromatography-mass spectrometry (GC/MS). rsc.org The synthesis involves a Wittig reaction where a phosphonium ylide, prepared from [1,2-13C2]bromoacetic acid, is reacted with 1-hydroxy-4-keto-α-ionone. rsc.orgresearchgate.net By adding a known quantity of this stable, heavy-isotope version of ABA to a biological sample, researchers can precisely and accurately measure the concentration of the naturally occurring, unlabeled ABA. This methodology is fundamental for elucidating the biosynthetic and catabolic routes of the hormone under various physiological and environmental conditions.

| Compound | Role in Research |

| This compound | Labeled precursor for the synthesis of an internal standard. |

| (±)-[1,2-13C2]Abscisic Acid | Stable and pure internal standard for the accurate quantification of natural ABA via GC/MS. |

Purine Biosynthesis Investigations

The de novo synthesis of purines—the building blocks of DNA, RNA, and energy carriers like ATP—is a fundamental and highly conserved metabolic pathway. While this compound is not directly used as a tracer for this pathway, it serves as a critical precursor for the synthesis of labeled glycine (13C2-glycine). chemrxiv.org Glycine is a primary substrate in purine biosynthesis, with its entire molecule being incorporated into the purine ring structure.

Isotopically labeled glycine is a cornerstone tracer for elucidating the flux through the de novo purine synthesis pathway. nih.govresearchgate.net Researchers use tracers such as [15N]Glycine or [13C2,15N]Glycine to follow the incorporation of these labeled atoms into purine intermediates and the final nucleotide products, AMP and GMP. nih.gov By measuring the rate and extent of isotope incorporation, scientists can quantify the activity of the pathway and understand how it is regulated within cells, for instance, in response to purine depletion. researchgate.net The availability of 13C2-glycine, synthesized from precursors like this compound, is therefore essential for these detailed metabolic investigations.

| Compound | Role in Research |

| This compound | Labeled precursor for the synthesis of 13C2-glycine. |

| 13C2-Glycine | Direct tracer molecule; its labeled atoms are incorporated into the purine ring. |

| Labeled Purine Nucleotides (AMP, GMP) | End products measured to determine the metabolic flux through the de novo synthesis pathway. |

Mechanistic Investigations Utilizing Bromoacetic 13c2 Acid As a Chemical Probe

Enzyme Mechanism Elucidation

Isotopically labeled compounds are indispensable tools for dissecting the intricate steps of enzyme-catalyzed reactions. wikipedia.org By replacing a standard substrate, inhibitor, or modifier with its ¹³C-labeled counterpart, scientists can follow the transformation of the carbon backbone, identify bond cleavage and formation events, and gain insights into the enzyme's active site chemistry. Bromoacetic-13c2 acid is a valuable precursor for synthesizing such labeled probes to investigate a range of enzymatic processes. mdpi.com

Pantothenate kinase (PanK) is a critical enzyme that catalyzes the first and rate-limiting step in the universal biosynthetic pathway of coenzyme A (CoA), the phosphorylation of pantothenate (vitamin B5) to 4'-phosphopantothenate. nih.gov Understanding its mechanism is crucial, as CoA is an essential cofactor in numerous metabolic processes, including the citric acid cycle and fatty acid metabolism. nih.gov The proposed catalytic mechanism for some PanK types involves the deprotonation of the pantothenate hydroxyl group, followed by a nucleophilic attack on the γ-phosphate of ATP in a concerted process. nih.gov

The use of isotopically labeled probes is a cornerstone of investigating such kinase mechanisms. This compound can be employed as a starting material to synthesize ¹³C-labeled pantothenate analogs. By introducing these analogs into the PanK enzymatic assay, researchers can use ¹³C NMR spectroscopy to monitor the phosphorylation event directly at the labeled carbon positions. This approach allows for the precise tracking of the substrate as it binds to the active site and is converted to the product, confirming the site of phosphorylation and providing insights into the conformational changes that occur during catalysis.

| Enzyme | Function | Role of this compound Probe |

| Pantothenate Kinase (PanK) | Catalyzes the ATP-dependent phosphorylation of pantothenate, the first step in Coenzyme A biosynthesis. | Precursor for synthesizing ¹³C-labeled pantothenate analogs to probe the phosphorylation mechanism and active site interactions using NMR. |

The Fe(II)/α-ketoglutarate-dependent oxygenases are a vast superfamily of enzymes that catalyze a wide array of oxidative transformations, including the challenging hydroxylation of unactivated C(sp³)–H bonds. science.gov These enzymes utilize an Fe(IV)-oxo intermediate to initiate the oxidative reaction. science.gov The ability to perform site-selective oxidations makes them highly valuable in natural product synthesis. symeres.com

To probe the mechanism of C–H hydroxylation, substrate analogs synthesized using this compound can be introduced. As the enzyme hydroxylates the labeled substrate, the resulting product will contain the ¹³C label. By analyzing the product mixture with mass spectrometry, the exact mass shift confirms the addition of an oxygen atom. Furthermore, ¹³C NMR analysis of the purified product can pinpoint the precise site of hydroxylation by identifying which carbon atom's chemical shift has been altered by the newly introduced hydroxyl group. This method provides unambiguous evidence of the enzyme's regioselectivity and offers a way to trace the carbon skeleton's path through the catalytic cycle. nih.gov

Fatty acid desaturases are enzymes that introduce double bonds into the acyl chains of fatty acids, a critical process in lipid metabolism. The mechanism involves the abstraction of hydrogen atoms from adjacent carbons, followed by the formation of a double bond. mdpi.com Stable isotope tracing is a powerful method to study this process.

By incorporating this compound into the synthesis of a fatty acid, a ¹³C-labeled probe is created. When this labeled fatty acid is supplied to cells or an in vitro enzymatic system, its conversion by desaturases can be monitored. Using NMR, the appearance of olefinic carbon signals corresponding to the labeled positions provides direct evidence of desaturase activity. This technique allows for the quantification of desaturation and provides a means to study the stereochemistry and regiochemistry of the hydrogen abstraction events, which are fundamental to the enzyme's catalytic mechanism.

Characterization of Reaction Intermediates and Transition States in Organic Reactions

Isotopic labeling is a classic technique used to determine reaction mechanisms by tracking the passage of an isotope through a chemical transformation. wikipedia.org The presence of a ¹³C label from this compound can help identify transient intermediates and provide evidence for proposed reaction pathways. For instance, in reactions involving rearrangements or complex bond-forming and breaking sequences, determining the final position of the ¹³C label in the product can distinguish between possible mechanisms.

Furthermore, isotopic substitution can influence the rate of a reaction, a phenomenon known as the kinetic isotope effect (KIE). x-chemrx.com By comparing the reaction rate of a substrate synthesized from this compound with its unlabeled counterpart, a ¹³C KIE can be measured. researchgate.net The magnitude of the KIE provides valuable information about the bonding environment of the labeled carbons in the rate-determining transition state, helping to elucidate its structure. x-chemrx.comresearchgate.net While direct trapping of highly reactive intermediates can be difficult, these isotopic methods provide indirect but powerful evidence of their existence and nature. youtube.com

Exploration of Biomimetic Catalysis and the Formation of Reactive Oxidant Species

Biomimetic catalysis seeks to create synthetic molecules that mimic the function of natural enzymes. researchgate.net Many of these catalysts are designed to perform oxidation reactions, often involving the formation of high-valent metal-oxo or other reactive oxidant species, similar to enzymes like cytochrome P450s.

Mechanistic studies of a biomimetic manganese complex have shown that bromoacetic acid can assist in the formation of a manganese(IV)-oxo species, which is the active intermediate for oxidative reactions. researcher.life By using this compound in such a system, the role of the acetate (B1210297) group in the catalytic cycle can be precisely investigated. ¹³C NMR could be used to observe the coordination of the labeled acetate to the metal center and monitor its state through the catalytic process, providing insight into how it facilitates the crucial O-O bond cleavage of a metal-hydroperoxo precursor to generate the reactive oxidant. researcher.life This allows researchers to verify and refine the proposed mechanisms for these artificial enzymes.

Probing Protein Dynamics and Intermolecular Interactions at the Molecular Level

Proteins are not static entities; their function is intrinsically linked to their conformational dynamics and interactions with other molecules. nih.gov NMR spectroscopy is a premier technique for studying these dynamics at atomic resolution, often by monitoring the relaxation properties of isotopically labeled nuclei like ¹³C. nih.govacs.org